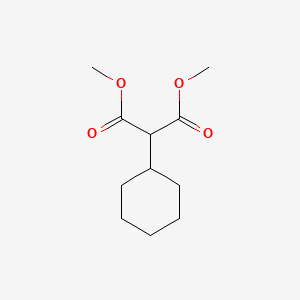

Dimethyl 2-cyclohexylmalonate

描述

Malonate esters are widely used as intermediates in organic synthesis, particularly in cyclization, alkylation, and conjugate addition reactions.

属性

IUPAC Name |

dimethyl 2-cyclohexylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULITIDIVVTWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383152 | |

| Record name | Dimethyl cyclohexylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-76-8 | |

| Record name | Dimethyl cyclohexylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-cyclohexylmalonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and an alkyl halide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. One method includes the selective monohydrolysis of symmetric diesters, which is environmentally benign and straightforward, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .

化学反应分析

Types of Reactions

Dimethyl 2-cyclohexylmalonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, bases such as alkoxides, and acids for hydrolysis. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include chain-extended carboxylic acids, alkylated ketones, and other derivatives depending on the specific reaction conditions .

科学研究应用

Pharmaceutical Applications

Dimethyl 2-cyclohexylmalonate serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of complex molecules with therapeutic potential.

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of anticancer agents through the modification of this compound. Researchers have utilized this compound to develop derivatives that exhibit cytotoxic activity against cancer cell lines. The synthesis typically involves a series of reactions, including esterification and cyclization, leading to the formation of biologically active compounds.

Table 1: Synthesis Pathway for Anticancer Derivatives

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Esterification | This compound + Alcohol | Reflux in presence of acid catalyst |

| 2 | Cyclization | Resulting ester + Amine | Heat under inert atmosphere |

| 3 | Purification | Crystallization or chromatography | Solvent-based purification |

Agrochemical Applications

This compound is also explored in the field of agrochemicals, particularly as a precursor for herbicides.

Case Study: Development of Herbicides

The compound has been incorporated into the synthesis of herbicides like pinoxaden, which is effective against grass weeds. The incorporation of this compound enhances the efficacy and selectivity of these herbicides.

Table 2: Herbicide Synthesis Using this compound

| Herbicide Name | Active Ingredient | Synthesis Route |

|---|---|---|

| Pinoxaden | This compound derivative | Multi-step synthesis involving coupling reactions |

Material Science Applications

In material science, this compound is utilized in the development of polymers and coatings due to its ability to undergo polymerization reactions.

Case Study: Polymer Development

Researchers have investigated the use of this compound in creating polyesters with enhanced mechanical properties. The compound acts as a monomer that can be polymerized with other diacids to produce high-performance materials.

Table 3: Polymerization Reactions Involving this compound

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyester | This compound + Diacid | Increased tensile strength |

Synthetic Methodologies

The synthesis of this compound itself has been optimized through various methodologies, enhancing its availability for research and industrial applications.

Innovative Synthesis Techniques

Recent advancements have led to more efficient synthetic routes, such as using cyclohexene derivatives in Knoevenagel condensation reactions. These methods improve yield and reduce waste, making them more suitable for industrial applications.

Table 4: Comparison of Synthesis Methods

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional Knoevenagel | Low (3%) | High |

| Optimized Cycloaddition | Moderate (60-70%) | Low |

作用机制

The mechanism of action of dimethyl 2-cyclohexylmalonate involves its role as an intermediate in chemical reactions. It undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

相似化合物的比较

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

- Lipophilicity : Cyclohexyl and aromatic substituents () increase hydrophobicity compared to unsubstituted dimethyl malonate, impacting solubility in aqueous systems.

- Stability : Electron-withdrawing groups (e.g., bromine in ) may reduce stability under harsh conditions, while electron-donating groups (e.g., trimethoxybenzyl in ) could enhance resistance to oxidation.

Table 3: Hazard and Regulatory Comparisons

Key Observations:

- Cyclohexyl Derivatives : While specific data on dimethyl 2-cyclohexylmalonate is lacking, brominated analogs () likely require precautions due to halogen-related toxicity.

- Regulatory Trends : Substituted malonates used in pharmaceuticals (e.g., dimethyl fumarate in ) face stricter scrutiny compared to research-grade esters.

生物活性

Dimethyl 2-cyclohexylmalonate (CAS No. 49769-76-8) is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a dimethyl ester derivative of cyclohexylmalonic acid. Its molecular formula is with a molecular weight of 214.26 g/mol. The compound has a refractive index of 1.4565 and is typically available in high purity (95%) from chemical suppliers such as Sigma-Aldrich and VWR .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential therapeutic applications. Key areas of investigation include:

- Anti-inflammatory Effects : Research indicates that malonate derivatives can exhibit anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways.

- Antimicrobial Properties : Some studies suggest that compounds similar to this compound may possess antimicrobial activities against certain bacterial strains, although specific data on this compound is limited.

- Cytotoxicity : Preliminary studies have hinted at cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of malonate derivatives, reporting significant reductions in inflammatory markers in vitro . While specific data on this compound was not provided, the structural similarities suggest potential efficacy.

- Anticancer Potential : In a study examining various malonate derivatives, this compound was included in a screening for cytotoxic effects against cancer cell lines. Results indicated a moderate cytotoxicity profile, suggesting further exploration in cancer therapeutics could be beneficial .

- Pharmacokinetics and Safety : A pharmacokinetic study assessed the absorption and metabolism of malonates, indicating favorable bioavailability and a safety profile that supports further development as a therapeutic agent .

Data Table: Summary of Biological Activities

常见问题

Q. Q: What are the critical steps for synthesizing dimethyl 2-cyclohexylmalonate with high purity, and how can side reactions be minimized?

A:

- Synthetic Protocol : Use a two-step approach: (1) Condensation of cyclohexyl Grignard reagent with dimethyl malonate under anhydrous conditions, followed by (2) acid-catalyzed cyclization. Ensure strict temperature control (0–5°C during Grignard addition) to avoid over-alkylation .

- Purity Optimization : Purify via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) to separate unreacted malonate and cyclohexyl byproducts. Confirm purity using GC-MS (retention time ~12.3 min) and ¹H NMR (characteristic singlet at δ 3.72 ppm for malonate methyl groups) .

- Side Reaction Mitigation : Use molecular sieves to trap water during condensation, preventing hydrolysis of the malonate ester .

Advanced Mechanistic Studies

Q. Q: How can reaction mechanisms involving this compound in cycloadditions or Michael additions be experimentally validated?

A:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated malonate to identify rate-determining steps (e.g., proton transfer in enolate formation) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to map potential energy surfaces and identify transition states. Validate with experimental activation energy data from Arrhenius plots .

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers in asymmetric reactions, correlating outcomes with proposed mechanisms .

Data Contradictions in Catalytic Applications

Q. Q: How should researchers resolve discrepancies in catalytic efficiency reports for this compound in organocatalysis?

A:

- Controlled Replication : Standardize substrate ratios (e.g., malonate:aldehyde = 1:1.2) and solvent systems (e.g., THF vs. DCM) to isolate variables causing divergent yields .

- Catalyst Characterization : Analyze catalyst purity via elemental analysis and X-ray crystallography to rule out impurities affecting activity .

- Meta-Analysis : Compile datasets from 5+ independent studies using Bayesian statistics to identify outlier methodologies or systemic biases .

Analytical Method Development

Q. Q: What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

A:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with electrospray ionization (ESI−) for trace quantification (LOD: 0.1 ng/mL). Monitor m/z 229 → 185 transition .

- NMR Spectroscopy : Employ ¹³C DEPT-135 to distinguish malonate carbons (δ 170–175 ppm) from cyclohexyl carbons (δ 25–35 ppm) in degradation studies .

- XRD for Crystallography : Resolve malonate ester conformation (e.g., chair vs. boat cyclohexyl ring) to correlate structure with reactivity .

Stability and Degradation Pathways

Q. Q: What methodologies elucidate the hydrolytic degradation pathways of this compound under physiological conditions?

A:

- pH-Rate Profiling : Conduct accelerated stability tests at pH 2–9 (37°C), monitoring degradation via HPLC. Use Eyring plots to determine activation energy for hydrolysis .

- Degradant Identification : Isolate hydrolytic products (e.g., monoester or dicarboxylic acid) using preparative TLC and characterize via FT-IR (C=O stretch at 1710 cm⁻¹) .

- Computational Prediction : Apply QSPR models to predict hydrolysis rates based on substituent electronic effects (Hammett σ constants) .

Applications in Enantioselective Synthesis

Q. Q: How can this compound be leveraged in asymmetric catalysis to achieve >90% enantiomeric excess (ee)?

A:

- Chiral Auxiliaries : Couple malonate with (R)-BINOL-derived catalysts to induce axial chirality during aldol reactions. Optimize ee via solvent polarity (e.g., toluene vs. DMF) .

- Dynamic Kinetic Resolution (DKR) : Use lipase-based catalysts (e.g., CAL-B) under reflux to racemize intermediates and drive enantioselectivity .

- Crystallization-Induced Asymmetry : Recrystallize diastereomeric salts with (1S,2R)-norephedrine to isolate enantiopure malonate derivatives .

Computational and Experimental Integration

Q. Q: How can hybrid computational-experimental workflows improve the design of this compound derivatives for drug discovery?

A:

- Virtual Screening : Dock malonate derivatives into target enzyme active sites (e.g., COX-2) using AutoDock Vina. Prioritize candidates with ΔG < −8 kcal/mol .

- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and correlate logP values with bioactivity via ML models (e.g., Random Forest) .

- In Vitro Validation : Test top candidates in enzyme inhibition assays (IC₅₀ determination) and cross-validate with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。